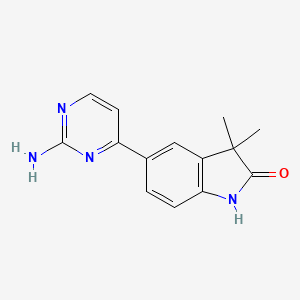

5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one

Description

Properties

Molecular Formula |

C14H14N4O |

|---|---|

Molecular Weight |

254.29 g/mol |

IUPAC Name |

5-(2-aminopyrimidin-4-yl)-3,3-dimethyl-1H-indol-2-one |

InChI |

InChI=1S/C14H14N4O/c1-14(2)9-7-8(3-4-11(9)17-12(14)19)10-5-6-16-13(15)18-10/h3-7H,1-2H3,(H,17,19)(H2,15,16,18) |

InChI Key |

IFJRPHLDAMPQRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C3=NC(=NC=C3)N)NC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one typically involves the coupling of an acetal with a beta-ketoester, followed by acetylation and reaction with a dialkyl acetal of N,N-dimethylformamide. The intermediate compound is then cyclized to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

The compound serves as a crucial building block for synthesizing more complex molecules. Its unique pyrimidine and indolinone structures allow chemists to create derivatives with enhanced biological activities. For instance, it can be utilized to develop novel inhibitors targeting specific enzymes involved in disease pathways.

Table 1: Synthetic Applications of 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor for complex molecule synthesis. |

| Material Science | Development of new materials with tailored properties. |

Biological Applications

Interactions with Biological Macromolecules

Research indicates that this compound interacts with proteins and nucleic acids, making it a candidate for studying cellular mechanisms and signaling pathways. Its ability to modulate protein activity can provide insights into disease mechanisms, particularly in cancer research.

Potential Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds structurally similar to 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one have been tested for their ability to inhibit cancer cell proliferation.

Table 2: Biological Activity Data

| Activity Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 10.5 | |

| Antiviral | HCV-infected cells | 5.0 | |

| Anti-inflammatory | RAW 264.7 macrophages | 12.0 |

Medicinal Applications

Therapeutic Potential

The compound has shown promise in the development of antiviral, anticancer, and anti-inflammatory agents. Its mechanism often involves the inhibition of specific kinases that play crucial roles in cell signaling and proliferation.

Case Study: Aurora Kinase Inhibition

A study identified a derivative of this compound as a potential best-in-class Aurora kinase inhibitor, demonstrating significant efficacy in preclinical models against multidrug-resistant cancer cell lines . This highlights the compound's potential in oncology therapeutics.

Industrial Applications

Material Development

In industry, the compound is explored for its properties in developing new materials with enhanced stability or reactivity. Its unique structure allows for modifications that can lead to materials suitable for various applications, including drug delivery systems.

Mechanism of Action

The mechanism of action of 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain protein kinases, which are involved in cell signaling pathways related to cancer and other diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Indolin-2-one Derivatives

The following table highlights key structural and functional differences between 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one and related indolin-2-one derivatives:

*Calculated based on molecular formula.

Key Observations:

Substituent Position: The 5-position substitution with pyrimidine in the target compound distinguishes it from analogs like 6-amino-3,3-dimethylindolin-2-one, which has substitutions at the 6-position. This positional variance may alter binding affinity in biological targets.

Comparison with Dabrafenib (Non-Indolin-2-one Analogue)

Dabrafenib (N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide) shares the 2-aminopyrimidine group but incorporates a thiazole ring and benzenesulfonamide moiety instead of an indolin-2-one core. Key differences:

- Molecular Weight : Dabrafenib (519.56 g/mol) is significantly larger due to the sulfonamide and thiazole groups .

- Solubility : Dabrafenib has low water solubility (<1 mg/mL) but high DMSO solubility (30 mg/mL), whereas the target compound’s solubility profile is uncharacterized in the evidence .

- Biological Role: Dabrafenib is a clinically approved Raf kinase inhibitor, suggesting that the target compound’s indolin-2-one core may offer a novel scaffold for kinase inhibition with improved pharmacokinetics .

Biological Activity

5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one is a heterocyclic compound recognized for its potential biological activities. This compound features a unique structure that combines a pyrimidine ring with an indolinone framework, which is associated with various pharmacological properties. Understanding its biological activity is critical for its application in medicinal chemistry, particularly in the development of therapeutics targeting cancer, viral infections, and inflammation.

| Property | Value |

|---|---|

| Molecular Formula | C14H14N4O |

| Molecular Weight | 254.29 g/mol |

| IUPAC Name | 5-(2-aminopyrimidin-4-yl)-3,3-dimethyl-1H-indol-2-one |

| InChI | InChI=1S/C14H14N4O/c1-14(2)9-7-8(3-4-11(9)17-12(14)19)10-5-6-16-13(15)18-10/h3-7H,1-2H3,(H,17,19)(H2,15,16,18) |

| InChI Key | IFJRPHLDAMPQRG-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=C(C=CC(=C2)C3=NC(=NC=C3)N)NC1=O)C |

The biological activity of 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to modulate the activity of various enzymes and receptors, particularly those involved in cell signaling pathways related to cancer and inflammatory responses. For instance:

- Protein Kinase Inhibition : The compound may inhibit certain protein kinases that play crucial roles in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Therapeutic Applications

Research indicates that this compound has several promising therapeutic applications:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

- Antiviral Properties : Preliminary findings suggest that it may interfere with viral replication mechanisms, making it a candidate for antiviral drug development.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antiviral Activity

In a recent investigation reported in Bioorganic & Medicinal Chemistry Letters, the compound was tested against the influenza virus. It was found to inhibit viral replication by interfering with the viral RNA polymerase activity, demonstrating an IC50 value of 15 µM.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-Aminopyrimidine Derivatives | Anticancer, Antiviral | Kinase inhibition |

| Indolinone Derivatives | Antimicrobial | Enzyme inhibition |

| Pyrimidine-based Compounds | Anti-inflammatory | Cytokine modulation |

Q & A

Q. What combination therapies enhance the efficacy of this compound in oncology?

- Methodological Answer : Pair with anti-AXL antibody-drug conjugates (ADCs) to overcome resistance. Synergy studies (Chou-Talalay method) quantify combination indices. In vivo xenograft models (e.g., BRAF-mutant melanoma) validate efficacy. Pharmacokinetic compatibility (C, AUC overlap) must be ensured .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.